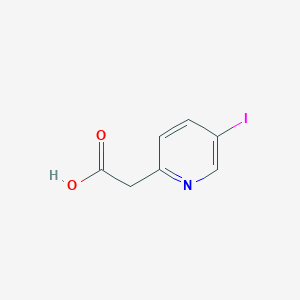

2-(5-iodopyridin-2-yl)acetic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

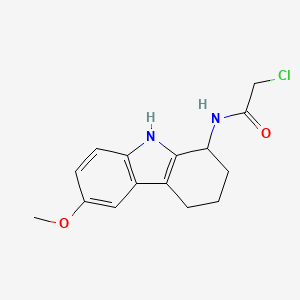

2-(5-iodopyridin-2-yl)acetic Acid is an organic compound with the molecular formula C7H6INO2 . It is a carboxylic acid consisting of a 5-iodopyridin-2-yl group attached to an acetic acid group .

Molecular Structure Analysis

The molecular weight of 2-(5-iodopyridin-2-yl)acetic Acid is 263.03 g/mol . The InChI code is InChI=1S/C7H6INO2/c8-5-1-2-6(9-4-5)3-7(10)11/h1-2,4H,3H2,(H,10,11) . The Canonical SMILES is C1=CC(=NC=C1I)CC(=O)O .Physical And Chemical Properties Analysis

The exact mass and monoisotopic mass of 2-(5-iodopyridin-2-yl)acetic Acid are both 262.94433 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The topological polar surface area is 50.2 Ų . It has a complexity of 151 .Aplicaciones Científicas De Investigación

Medicinal Chemistry: Anti-Fibrosis Drug Development

In medicinal chemistry, 2-(5-iodopyridin-2-yl)acetic Acid has been utilized in the synthesis of novel pyrimidine derivatives with potential anti-fibrotic activities . These compounds have shown promising results in inhibiting the expression of collagen and hydroxyproline content in vitro, indicating their potential as novel anti-fibrotic drugs.

Pharmacology: Biological Activity Enhancement

The compound plays a role in pharmacology as a building block for creating molecules with enhanced biological activity. It has been involved in the study of pyrrole and pyrrolidine derivatives, which are known for their diverse pharmacological activities, including antimicrobial, antiviral, and antitumor properties .

Chemical Biology: Heterocyclic Compound Libraries

2-(5-iodopyridin-2-yl)acetic Acid: is significant in chemical biology for constructing heterocyclic compound libraries. These libraries are crucial for identifying new biologically active molecules that can lead to the development of new therapeutic agents .

Drug Discovery: Targeted Therapeutic Agents

In drug discovery, this compound is valuable for the design and synthesis of targeted therapeutic agents. Its incorporation into larger molecules can lead to the development of drugs with specific actions, such as antimalarial, antimicrobial, and fungicidal agents .

Organic Synthesis: Intermediate for Complex Molecules

As an intermediate in organic synthesis, 2-(5-iodopyridin-2-yl)acetic Acid is used to create complex molecules through various synthetic pathways, including nucleophilic substitution reactions that are foundational in organic chemistry .

Mecanismo De Acción

Target of Action

It’s known that indole derivatives, which share a similar structure, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives are known to interact with their targets, causing various biological changes .

Biochemical Pathways

Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Result of Action

Indole derivatives are known to have diverse biological activities and therapeutic possibilities .

Action Environment

It’s also important to note that this compound should be stored in a dark place, sealed in dry conditions, and kept in a freezer under -20°C .

Propiedades

IUPAC Name |

2-(5-iodopyridin-2-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6INO2/c8-5-1-2-6(9-4-5)3-7(10)11/h1-2,4H,3H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPSDFCPWJRTWTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1I)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6INO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-[2-(4-fluorophenyl)sulfonyl-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2933640.png)

![[2-(Morpholin-4-ylsulfonylmethyl)phenyl]methanamine](/img/structure/B2933645.png)

![2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylacetamide](/img/structure/B2933646.png)

![6-chloro-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-methylpyridine-3-carboxamide](/img/structure/B2933647.png)

![(3E)-3-[(3-fluorophenyl)methylidene]chromen-4-one](/img/structure/B2933648.png)

![N-(2-chlorobenzyl)-2-((3-isobutyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2933649.png)

![(Z)-8-(3,4-dimethoxybenzyl)-2-(2,3-dimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2933650.png)

![Methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B2933655.png)

![6-(2,3-Dimethylphenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2933662.png)